5-Amino-2,4-dichlorophenol
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular and crystal structure of related compounds, serving as analogs or intermediates to 5-Amino-2,4-dichlorophenol, has been characterized by various spectroscopic techniques, including FT-IR, NMR, HRMS, and single-crystal X-ray diffraction. For example, the crystal structure analysis and DFT calculations provide insight into the bond lengths, bond angles, torsion angles, and the electronic properties of these compounds, which are crucial for understanding the chemical behavior and reactivity of 5-Amino-2,4-dichlorophenol analogs (Nagaraju Kerru et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds structurally related to 5-Amino-2,4-dichlorophenol can be inferred through studies involving molecular docking, vibrational, structural, and electronic analyses. These studies provide a comparative understanding of the reactive sites, stability arising from hyper-conjugative interactions, charge delocalization, and potential applications in nonlinear optical materials and biological activities (K. Vanasundari et al., 2018).
Physical Properties Analysis
The physical properties of 5-Amino-2,4-dichlorophenol and related compounds can be deduced from their synthesis and structural analyses. These properties include solubility in various solvents, melting points, and crystalline forms. The detailed synthesis process and purification steps significantly influence the physical state and purity of the final product.
Chemical Properties Analysis
Scientific Research Applications
Catalytic Performance Enhancement
5-Amino-2,4-dichlorophenol has been utilized in the synthesis of a nickel complex catalyst, significantly enhancing the performance of catalytic hydrolysis of sodium borohydride. This advancement led to a marked increase in hydrogen production rate and a reduction in reaction time, proving its efficacy in catalytic applications (Kılınç, Sahin, & Saka, 2017).
Sonochemical Degradation of Pollutants
Research has explored the sonochemical degradation of various organic pollutants, including 2,4-dichlorophenol, in aqueous solutions. This method showed effective mineralization of pollutants, releasing chloride ions, and proving advantageous over other remediation methods due to the minimal formation of organic byproducts (Goskonda, Catallo, & Junk, 2002).
Biosensing and Interaction Studies
The interactions between 2,4-dichlorophenol and myoglobin have been studied for biosensing applications. This research revealed insights into the mechanisms of interaction between hemoproteins and chlorophenols, which can have significant implications in biotechnology and biosensors (Sun, Wang, & Liu, 2012).
Environmental Clean-Up
5-Amino-2,4-dichlorophenol has been employed in environmental remediation efforts, particularly in the removal of dichlorophenol from contaminated soil and water. Studies have shown the effectiveness of using biosurfactants for this purpose, achieving high removal efficiencies from both water and soil (Christopher et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as chlorophenols, are known to interact with various enzymes and proteins in the cell .
Mode of Action
It’s worth noting that chlorophenols, a related group of compounds, have been shown to interfere with cellular processes in various ways .
Biochemical Pathways
Research on similar compounds, such as 2,4-dichlorophenol, suggests that these substances can interfere with several metabolic pathways .
Result of Action
Chlorophenols, a related group of compounds, are known to be toxic to cells and can cause various adverse effects .
properties
IUPAC Name |
5-amino-2,4-dichlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMVRPABQUYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192625 | |
Record name | Phenol, 5-amino-2,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39489-79-7 | |
Record name | Phenol, 5-amino-2,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39489-79-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 5-amino-2,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2,4-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5-Amino-2,4-dichlorophenol allow it to act as a ligand in the Mn(II) complex, and what role does this complex play in the dye-sensitized solar cell?
A: 5-Amino-2,4-dichlorophenol possesses both a phenolic oxygen and an amino nitrogen, both of which can donate electron pairs. This ability to donate two electron pairs allows the molecule to act as a bidentate ligand, forming a stable complex with the Mn(II) ion [].
Q2: Are there any spectroscopic data available to characterize the 5-Amino-2,4-dichlorophenol-Mn(II) complex?
A: While the paper mentions that the Mn(II) complex was characterized by its structural and optical properties, it doesn't provide specific spectroscopic data []. Further research and publications would be needed to delve into specific spectroscopic characterization techniques employed, such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR), which could provide insights into the electronic structure and bonding within the complex.
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